3,4,5-Trichloropyridine
Overview
Description
3,4,5-Trichloropyridine is a pyridine derivative . It is used as a secondary standard in quantitative NMR (qNMR) studies . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
3,4,5-Trichloropyridine undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex . The synthesis of 3,4,5-Trichloropyridine can be achieved from 4-Hydroxypyridine .Molecular Structure Analysis
The molecular formula of 3,4,5-Trichloropyridine is C5H2Cl3N . The molecular weight is 182.44 .Chemical Reactions Analysis
3,4,5-Trichloropyridine is highly reactive towards nucleophilic attack due to its electron-deficient nature . It undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .Physical And Chemical Properties Analysis
3,4,5-Trichloropyridine has a melting point of 75-77 °C (dec.) (lit.) . It is soluble in methanol . The density is 1.5±0.1 g/cm3 . The boiling point is 209.6±35.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Structural Studies
3,4,5-Trichloropyridine serves as a valuable intermediate in the synthesis of various compounds. For instance, Yang Xiang-yu (2004) described its production from pentachloropyridine, emphasizing its role in creating herbicidally effective compounds. This synthesis involves a reaction with zinc powder in an alkaline medium, yielding a product with a purity of up to 97% (Yang Xiang-yu, 2004).
Ruimin Wang et al. (2012) explored the compound's properties in a zinc(II) complex, highlighting short intermolecular Cl···Cl contacts. This study provided experimental evidence for the model of halogen bonds, with a focus on electron density donation from an arene-bonded Cl atom to the 'sigma hole' of a neighboring chlorido ligand (Ruimin Wang et al., 2012).
Chemical Properties and Applications
The compound's chemical properties have been a subject of various studies. For example, J. Gomes et al. (2005) derived the gas-phase standard molar enthalpy of formation of 2,3,5-trichloropyridine, highlighting its thermochemical characteristics. This research involved calorimetric measurements and DFT calculations, offering insights into its interaction with metal cations (J. Gomes et al., 2005).
Nucleophilic Substitution Studies
M. Schlosser and colleagues (2001) conducted a study on regiochemical flexibility, specifically the functionalization of 2,3,5-trihalopyridines. Their work revealed that deprotonation using lithium diisopropylamide (LDA) occurs exclusively at the 4-position, leading to subsequent carboxylation and iodination. This research provides valuable insights for pharmaceutical research, demonstrating the potential of trihalopyridinecarboxylic acids as new building blocks (M. Schlosser et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3,4,5-trichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWRVUBDCJQHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396388 | |
Record name | 3,4,5-Trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloropyridine | |
CAS RN |
33216-52-3 | |
Record name | 3,4,5-Trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.